molecular formula C10H12N4S B1418957 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine CAS No. 1157093-59-8

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine

Cat. No.: B1418957
CAS No.: 1157093-59-8
M. Wt: 220.3 g/mol
InChI Key: OGUQPUBMOLJLRY-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridin-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-5-pyrazolone with pyridin-2-ylsulfanyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted pyrazoles.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyridin-2-ylsulfanyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is unique due to the presence of the pyridin-2-ylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

1,3-dimethyl-5-pyridin-2-ylsulfanylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-9(11)10(14(2)13-7)15-8-5-3-4-6-12-8/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUQPUBMOLJLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)SC2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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